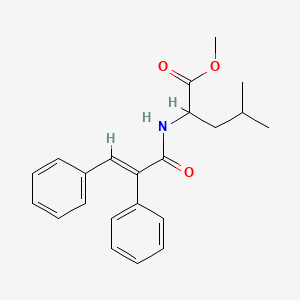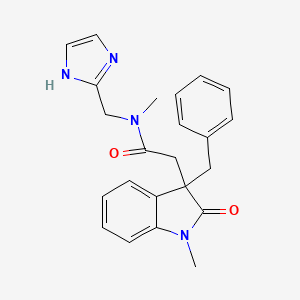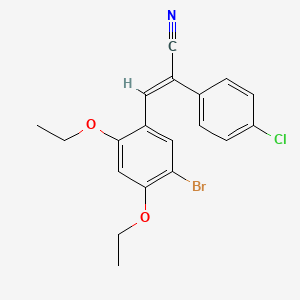![molecular formula C18H15F3N4O B5365114 N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)
N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine, also known as compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
Compound X inhibits kinases by binding to their active sites and preventing them from carrying out their normal functions. This leads to a disruption of cell signaling pathways and ultimately cell death. The selectivity of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X for certain kinases makes it a potentially safer and more effective treatment option than non-selective kinase inhibitors.
Biochemical and Physiological Effects
Studies have shown that this compound X has potent anti-proliferative effects on cancer cells, including AML cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X is its selectivity for certain kinases, which makes it a potentially safer and more effective treatment option than non-selective kinase inhibitors. However, one limitation of this compound X is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X. One area of interest is the development of more efficient and scalable synthesis methods to improve the yield and purity of the this compound. Another area of interest is the identification of additional kinases that are inhibited by this compound X, which could expand its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound X in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X involves several steps, including the preparation of 2-(2-methylphenoxy)pyridine-3-carboxaldehyde, which is then reacted with 2-aminopyrimidine-4-carboxylic acid to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the this compound.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer. Compound X has been shown to selectively inhibit several kinases, including FLT3, which is overexpressed in acute myeloid leukemia (AML). This makes N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X a promising candidate for the treatment of AML and other kinase-driven diseases.
Eigenschaften
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-12-5-2-3-7-14(12)26-16-13(6-4-9-22-16)11-24-17-23-10-8-15(25-17)18(19,20)21/h2-10H,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODBEORHNOYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)
amino]cyclopentanone oxime](/img/structure/B5365093.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365101.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)